REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[H][H]>>[F:1][C:2]([F:9])([F:8])[CH:3]([F:7])[CH:4]([F:6])[F:5]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
FC(C(=C(F)F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
FC(C(C(F)F)F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |